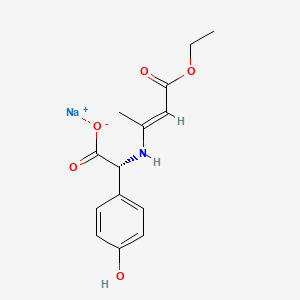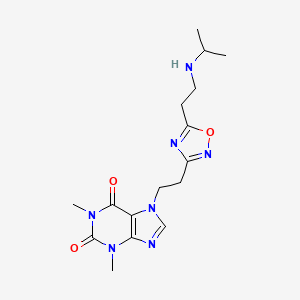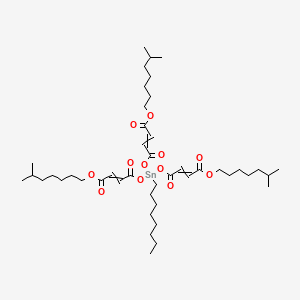
Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple isooctyl groups and a central tin atom coordinated with oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) typically involves the reaction of octylstannylidyne with isooctyl alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the purification of reactants, precise control of reaction parameters such as temperature and pressure, and the use of advanced separation techniques to isolate the final product. The industrial production methods ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The isooctyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) involves its interaction with molecular targets through coordination bonds. The tin atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate cellular processes by altering the structure and function of key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisooctyl 4,4’,4’'-((butylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Triisooctyl 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
Uniqueness
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is unique due to its specific isooctyl groups and the central tin atom’s coordination environment. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
84029-63-0 |
|---|---|
Molekularformel |
C44H74O12Sn |
Molekulargewicht |
913.8 g/mol |
IUPAC-Name |
4-O-[bis[[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C8H17.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-3-5-7-8-6-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
GNKIKVNIJGTIGD-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCC[Sn](OC(=O)C=CC(=O)OCCCCCC(C)C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



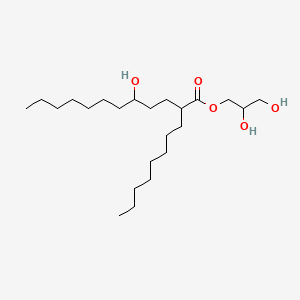
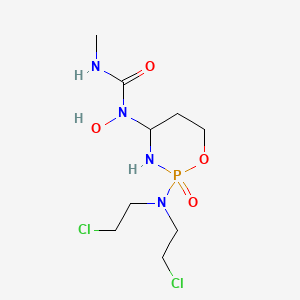

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
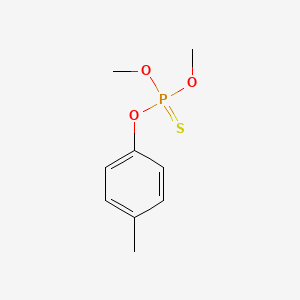
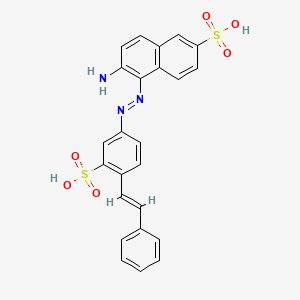

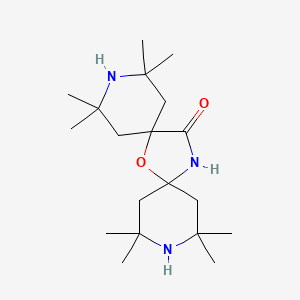
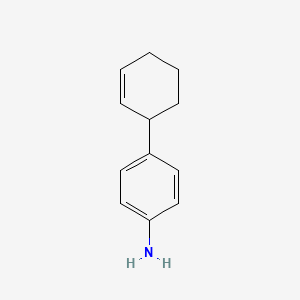

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
